Z-Dap(Boc)-OH

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Sourcing generic Dap derivatives risks synthetic failure from incompatible protection schemes. Z-Dap(Boc)-OH (CAS 16947-84-5) is the definitive Nα-Z-Nβ-Boc-2,3-diaminopropionic acid building block for Boc/Bzl solid-phase peptide synthesis. Its orthogonal acid-labile Boc and hydrogenolyzable Z groups enable precise, sequential α- and β-amine deprotection. - Enables selective β-amine functionalization for lactam bridges or bioconjugation without α-amine interference. - Validated scaffold for introducing conformational constraints into peptidomimetics and RNA-targeting probes. - Ensures synthetic fidelity; alternative protection profiles (e.g., Fmoc-Dap(Boc)-OH) alter the deprotection sequence and cause low yields.

Molecular Formula C16H22N2O6
Molecular Weight 338.36 g/mol
CAS No. 16947-84-5
Cat. No. B557005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Dap(Boc)-OH
CAS16947-84-5
Synonyms16947-84-5; L-N-Cbz-3-N-Boc-Amino-alanine; Z-Dap(Boc)-OH; (S)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoicacid; (S)-2-N-Cbz-3-N-Boc-propanoicacid; Cbz-N3-Boc-L-2,3-diaminopropionicacid; Z-3-(Boc-amino)-L-alanine; (S)-2-(benzyloxycarbonylamino)-3-(tert-butoxycarbonylamino)propanoicacid; (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]propanoicacid; (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoicacid; Nalpha-Z-Nbeta-Boc-L-2,3-diaminopropionicacid; z-l-dapa(boc)-oh; cbz-l-dap(boc)-oh; PubChem13389; AC1MBT48; 95732_ALDRICH; SCHEMBL615358; (S)-2-(benzyloxycarbonyl)-3-(tert-butoxycarbonyl)propanoicacid; 95732_FLUKA; MolPort-002-501-461; MolPort-028-751-607; WJKGPJRAGHSOLM-LBPRGKRZSA-N; (s)-na-cbz-2-bocaminomethylglycine; ACT04319; EBD17089
Molecular FormulaC16H22N2O6
Molecular Weight338.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1
InChIKeyWJKGPJRAGHSOLM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Dap(Boc)-OH: Orthogonally Protected Diaminopropionic Acid for Peptide Synthesis


Z-Dap(Boc)-OH (CAS 16947-84-5), also designated as Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid, is an orthogonally protected, non-proteinogenic amino acid derivative . It features a benzyloxycarbonyl (Z) group at the α-amine and a tert-butoxycarbonyl (Boc) group at the β-amine, providing distinct, orthogonal deprotection chemistry essential for the stepwise synthesis of complex peptides and peptidomimetics containing the 2,3-diaminopropionic acid (Dap) residue .

Protection strategy Orthogonal Z (α) / Boc (β) enables sequential deprotection
SPPS compatibility Compatible with Boc/Bzl solid-phase peptide synthesis
Residue incorporation Incorporates Dap residue into complex peptides or peptidomimetics

Procurement Risks of Substituting Z-Dap(Boc)-OH with Other Dap Derivatives


Generic substitution of Z-Dap(Boc)-OH with alternative protected Dap derivatives is scientifically invalid due to the strict requirements of orthogonal protection strategies in solid-phase peptide synthesis [1]. The specific combination of an acid-labile Boc group and a hydrogenolyzable Z group enables precise, sequential deprotection of the α- and β-amines without affecting other acid-sensitive or base-labile protecting groups (e.g., Fmoc) elsewhere in the peptide chain [2]. Substituting with compounds like Fmoc-Dap(Boc)-OH or Boc-Dap(Z)-OH fundamentally alters the deprotection sequence and orthogonality profile, leading to synthetic incompatibility, low yields, or complete synthetic failure [3].

Boc-Dap(Z)-OH Inverse regiochemistry alters deprotection order, may disrupt synthesis
Fmoc-Dap(Boc)-OH Fmoc chemistry incompatible with Boc SPPS acid cycles
Z-Dap-OH Lacks β-amine protection, cannot support sequential derivatization

Z-Dap(Boc)-OH: Quantitative Differentiation for Scientific Procurement


Orthogonal Deprotection Selectivity vs. Boc-Dap(Z)-OH

Z-Dap(Boc)-OH provides a critical orthogonal protection scheme where the α-amine is protected by a hydrogenolyzable Z group and the β-amine by an acid-labile Boc group. This is the inverse protection pattern of Boc-Dap(Z)-OH (CAS 65710-57-8), which has Boc on the α-amine and Z on the β-amine. This specific regiochemistry dictates the order in which amine functionalities can be unmasked during peptide chain assembly, making the choice between these two regioisomers non-interchangeable in synthetic protocols [1].

Deprotection Selectivity
Class-level
α-Z, β-Boc
(hydrogenolyzable / acid-labile)
vs
α-Boc, β-Z
(Boc-Dap(Z)-OH)
Regiochemistry determines deprotection order
Essential for correct amine unmasking
Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Reaction Compatibility in Boc-Strategy SPPS

Z-Dap(Boc)-OH is explicitly specified and validated for use in Boc solid-phase peptide synthesis (SPPS) protocols . In contrast, Fmoc-Dap(Boc)-OH (CAS 162558-25-0) is designated for Fmoc SPPS, a fundamentally different synthetic strategy utilizing base-labile deprotection . The selection of the correct protecting group strategy is dictated by the overall synthetic scheme and the compatibility of other amino acid side-chain protecting groups.

SPPS Compatibility
Specification review
Boc SPPS
(acid-labile cycles)
vs
Fmoc SPPS
(Fmoc-Dap(Boc)-OH)
Boc strategy requires acid-labile β-Boc
Fmoc analog incompatible with acidic conditions
Solid-Phase Peptide Synthesis Boc Chemistry Reaction Suitability

Analytical Purity and Chiral Integrity vs. Z-Dap-OH

Z-Dap(Boc)-OH is commercially available with a specified purity of ≥99.0% by TLC and an optical rotation of [α]20/D −12.0±1° (c = 1% in methanol), confirming its high enantiomeric purity . In comparison, the partially protected derivative Z-Dap-OH (CAS 35761-26-3) lacks the orthogonal Boc protection on the β-amine, rendering it unsuitable for applications requiring sequential amine derivatization. While Z-Dap-OH may be available at high purity (≥98.0% NT), it cannot functionally substitute for the fully orthogonally protected derivative .

Purity & Chirality
Specification review
≥99.0% (TLC)
[α]20/D −12.0±1° (c=1%, MeOH)
Z-Dap-OH lacks β-Boc protection
High purity and chiral integrity
Orthogonal protection enables selective β-amine deprotection
Quality Control Chiral Purity Peptide Synthesis

Validated Use in RNA-Binding Peptide Probes

An efficient, cost-effective synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid (a direct derivative) was reported for the generation of probes to study RNA-binding peptides [1]. This method, employing a Curtius rearrangement from Boc-Asp(OBn)-OH, provides a reliable route to this class of orthogonally protected Dap derivatives. The utility of the Z/Boc orthogonal protection scheme in this context is established, whereas alternative protection schemes (e.g., Fmoc/Alloc) may be less suitable or require different synthetic approaches for these specific peptide probes [2].

RNA Probe Application
Source review
Reported synthesis route via Curtius rearrangement; Z/Boc orthogonal scheme compatible with RNA-binding peptide probes.
Supports RNA-binding peptide research
Class of orthogonally protected Dap derivatives
RNA-Binding Peptides Protein Function Curtius Rearrangement

Z-Dap(Boc)-OH: Validated Application Scenarios


Stepwise Solid-Phase Synthesis of Peptides via Boc/Bzl Strategy

Z-Dap(Boc)-OH is the definitive building block for incorporating a 2,3-diaminopropionic acid residue into peptides synthesized using the Boc/Bzl solid-phase strategy. Its orthogonal protecting groups allow for initial chain extension at the α-amine following Boc deprotection of the preceding residue, while the β-amine remains protected by the acid-stable Z group [1]. The β-amine can be selectively unmasked later via hydrogenolysis for further derivatization or cyclization [2].

Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The Dap residue, introduced via Z-Dap(Boc)-OH, serves as a versatile scaffold for introducing conformational constraints, such as side-chain-to-backbone cyclizations or the attachment of functional probes [1]. The orthogonal protection enables selective functionalization of the β-amine for lactam bridge formation or bioconjugation without interfering with α-amine coupling reactions [2].

Development of RNA-Binding Peptide Probes and Antagonists

Research has validated the use of orthogonally protected Dap derivatives, accessible via a scalable Curtius rearrangement from Boc-Asp(OBn)-OH, for constructing peptide probes that interact with RNA [1]. The Z/Boc protection scheme is compatible with the synthesis of these specialized peptides, enabling the incorporation of Dap residues that can reduce non-specific binding and enhance target selectivity [2].

Preparation of Bicyclic and Branched Peptide Architectures

Z-Dap(Boc)-OH provides a branch point for the synthesis of bicyclic or branched peptides. After incorporation into the main peptide chain, selective deprotection of the β-Boc group (via acid) or the α-Z group (via hydrogenolysis) allows for the independent attachment of a second peptide chain, a functional label, or a cyclization element [1].

Application
Selection Property
Validation Focus
Boc/Bzl SPPS of Dap-containing peptides
Orthogonal Z/Boc protection
Sequential α/β deprotection compatibility
Conformationally constrained peptides
β-amine orthogonal availability
Cyclization/bio-conjugation without interference
RNA-binding peptide probes
Reported synthetic route
Compatibility with Curtius rearrangement
Branched/bicyclic peptide architectures
Diamine branching point
Independent deprotection for chain extension

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